

Application Notes and Protocols for GZD856

Formic Stock Solution Preparation

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Compound of Interest

Compound Name: GZD856 formic

Cat. No.: B10824287

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For: Researchers, scientists, and drug development professionals.

Introduction to GZD856

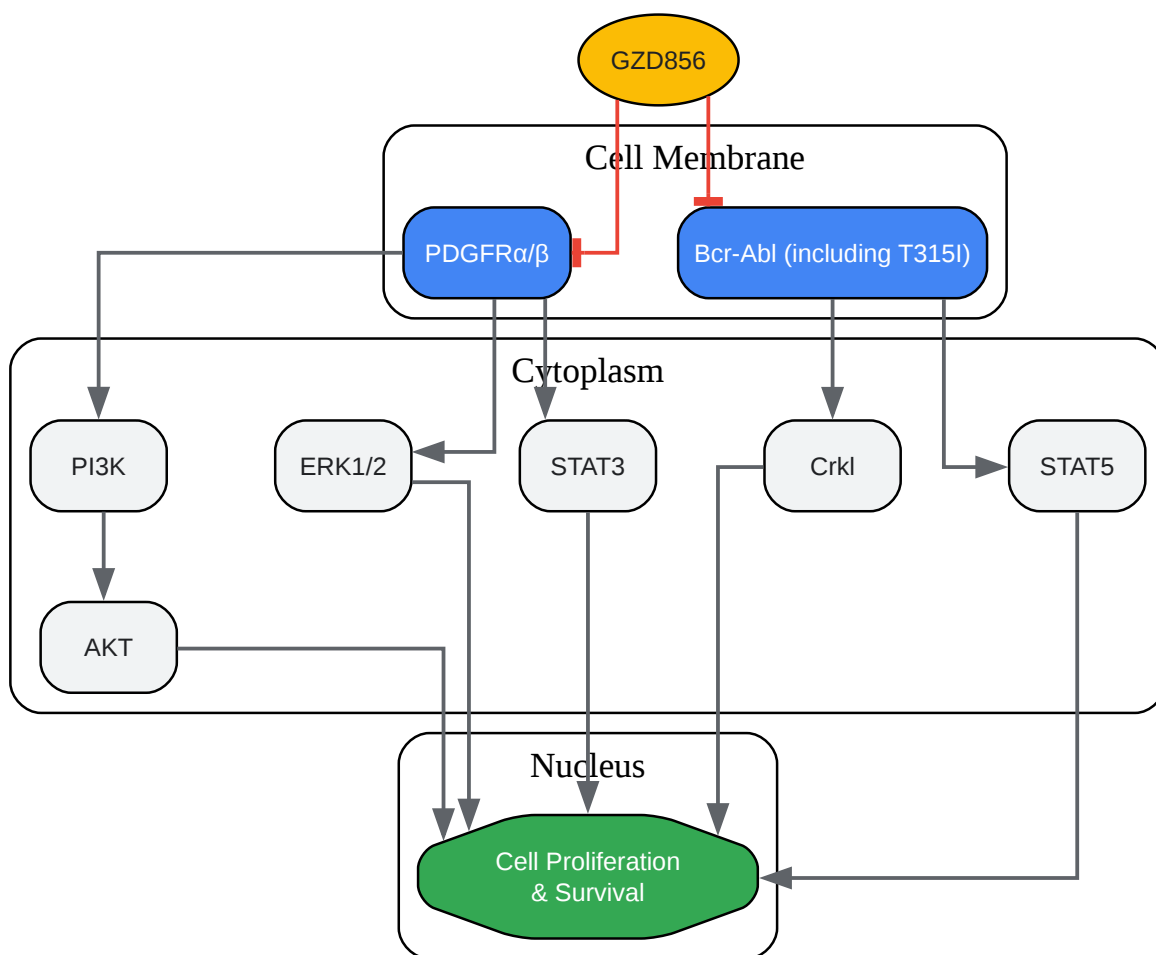
GZD856 is a potent, orally active inhibitor targeting multiple tyrosine kinases. It is notably effective against Platelet-Derived Growth Factor Receptors alpha and beta (PDGFR α/β) and the fusion protein Bcr-Abl, including the T315I mutant which confers resistance to some first-generation tyrosine kinase inhibitors like imatinib.[1][2][3] The T315I mutation is a significant challenge in the treatment of Chronic Myelogenous Leukemia (CML).[2][3] GZD856 has demonstrated anti-proliferative activity in various cancer cell lines and antitumor effects in preclinical xenograft models.[1][2]

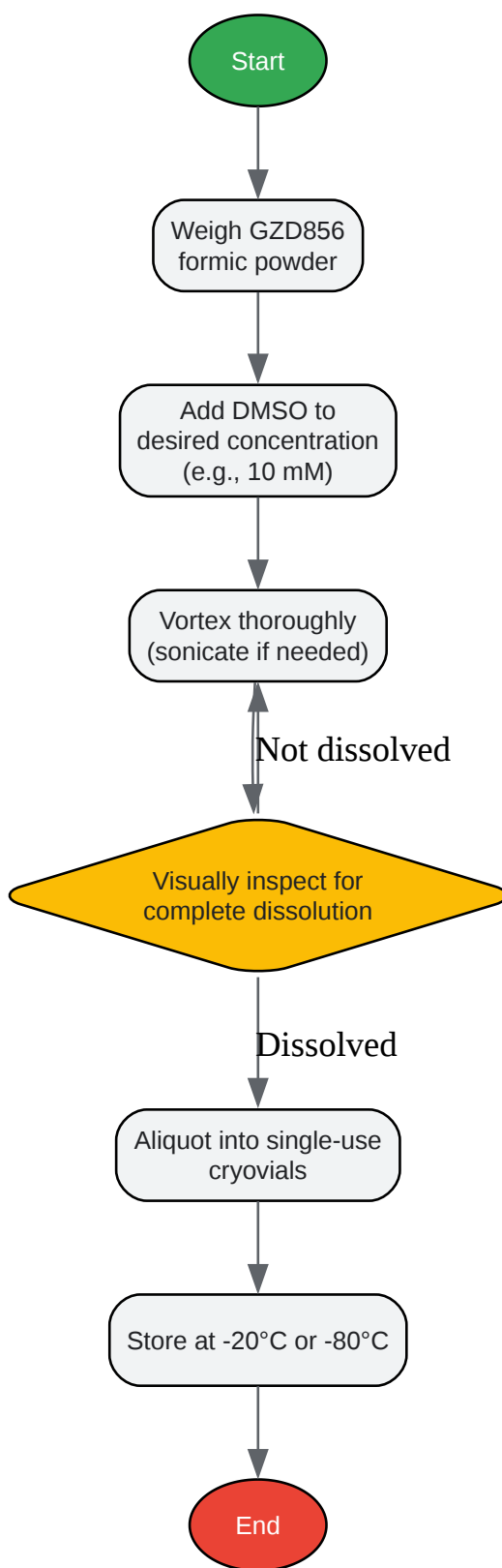
The formic acid salt of GZD856, referred to as **GZD856 formic**, is often used in research. Salt forms of small molecules are common in drug development as they can enhance properties such as solubility and stability compared to the freebase form.[1] These improved characteristics are advantageous for creating stock solutions for in vitro and in vivo experiments.

Mechanism of Action and Signaling Pathways

GZD856 exerts its therapeutic effects by inhibiting the kinase activity of its targets, thereby blocking downstream signaling pathways crucial for cell proliferation and survival. In CML cells, GZD856 effectively suppresses the activation of Bcr-Abl and its downstream signaling proteins, including Crkl and STAT5.[2] In lung cancer cells, it has been shown to inhibit the

phosphorylation of PDGFR α/β and downstream signaling through the AKT, ERK1/2, and STAT3 pathways.^[1] This inhibition of key signaling cascades can lead to cell cycle arrest and apoptosis in sensitive cancer cells.^[1]





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- 3. Synthesis and identification of GZD856 as an orally bioavailable Bcr-AbIT315I inhibitor overcoming acquired imatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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